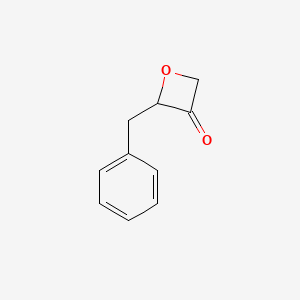

2-Benzyloxetan-3-one

描述

Structure

3D Structure

属性

分子式 |

C10H10O2 |

|---|---|

分子量 |

162.18 g/mol |

IUPAC 名称 |

2-benzyloxetan-3-one |

InChI |

InChI=1S/C10H10O2/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

InChI 键 |

YCQKQLGMXZKXCG-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)C(O1)CC2=CC=CC=C2 |

产品来源 |

United States |

Reactivity and Reaction Mechanisms of 2 Benzyloxetan 3 One

Ring-Opening Reactions of the Oxetanone System

The strained four-membered ring of 2-benzyloxetan-3-one (B6239850) is prone to cleavage under different conditions, leading to a variety of functionalized products. These reactions can be broadly categorized into nucleophilic, electrophilic, reductive, and radical-mediated processes. magtech.com.cnwikipedia.org

Nucleophilic Ring Opening Reactions

Nucleophilic attack is a common mode of reaction for strained cyclic ethers like oxetanes. acs.org In the case of this compound, the presence of the carbonyl group enhances the electrophilicity of the ring carbons, making it susceptible to attack by nucleophiles.

The regioselectivity of nucleophilic attack on unsymmetrical oxetanes is a critical aspect of their reactivity. magtech.com.cn In base-catalyzed or neutral conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2-like manner. libretexts.orgmasterorganicchemistry.com For this compound, this would correspond to the C4 position. However, the presence of the carbonyl group at C3 can influence the electronic properties and steric accessibility of the ring carbons.

Under acidic conditions, the regioselectivity is often reversed. uoanbar.edu.iqmasterorganicchemistry.com The reaction proceeds through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.orglibretexts.orglibretexts.org In the case of this compound, this would favor attack at the C2 position due to the stabilizing effect of the adjacent benzyl (B1604629) group.

The stereochemistry of nucleophilic ring-opening reactions is often stereospecific. SN2 reactions proceed with inversion of configuration at the site of attack. libretexts.orgmasterorganicchemistry.com This means that if the carbon being attacked is a stereocenter, its configuration will be inverted in the product. For SN1-type reactions that proceed through a carbocation-like intermediate, a mixture of stereoisomers may be formed. saskoer.ca

Catalyst-controlled regioselectivity in the nucleophilic ring-opening of epoxides has been demonstrated, suggesting that similar strategies could be applied to oxetanones to direct the attack of a nucleophile to a specific position, overriding the inherent substrate bias. rsc.orgrsc.org

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Oxetanes

| Reaction Condition | Site of Attack | Controlling Factor | Mechanism |

|---|---|---|---|

| Basic/Neutral (Strong Nucleophile) | Less substituted carbon | Steric hindrance | SN2-like libretexts.orgmasterorganicchemistry.com |

The four-membered ring of an oxetane (B1205548) possesses significant angle strain, estimated to be around 25 kcal/mol. uoanbar.edu.iq This strain is a major driving force for ring-opening reactions. acs.orgmolaid.com The bond angles in the oxetane ring are compressed compared to the ideal tetrahedral or trigonal planar geometries, leading to increased p-character in the ring bonds and making the ring susceptible to cleavage. acs.org This inherent instability, coupled with the electrophilicity of the carbonyl group, makes oxetan-3-ones reactive towards nucleophiles, even those that are typically poor leaving groups in other contexts. masterorganicchemistry.com The relief of this ring strain upon nucleophilic attack contributes to the thermodynamic favorability of the reaction.

Regioselectivity and Stereoselectivity of Nucleophilic Attack

Electrophilic and Acid-Catalyzed Ring Opening

In the presence of acids, the oxygen atom of the oxetane ring can be protonated, forming a good leaving group and activating the ring for nucleophilic attack. masterorganicchemistry.com Lewis acids can also coordinate to the oxygen to facilitate ring opening. magtech.com.cn The reaction often proceeds with attack at the more substituted carbon (C2 in this compound), as this position can better stabilize the developing positive charge in a transition state that has significant SN1 character. fiveable.med-nb.info The resulting carbocation-like intermediate is then trapped by a nucleophile. fiveable.me

Acid-catalyzed ring-opening can lead to various products depending on the nucleophile present. For instance, in the presence of water, diols are formed, while alcohols can yield alkoxy alcohols. uoanbar.edu.iq

Reductive Ring Opening Processes

Reductive ring-opening of oxetanes can be achieved using various reducing agents. These reactions often involve the cleavage of a carbon-oxygen bond. For instance, dual zirconocene (B1252598) and photoredox catalysis has been shown to effect the reductive ring-opening of epoxides to furnish alcohols, a methodology that could potentially be applied to oxetanones. thieme-connect.de This method demonstrated regioselectivity opposite to conventional titanocene-mediated ring-openings. thieme-connect.de The regioselectivity in such reductive processes can be influenced by the specific catalytic system employed. magtech.com.cn

Radical Ring Opening Reactions

Ring-opening of cyclic ethers can also be initiated by radical species. magtech.com.cnwikipedia.org Radical ring-opening polymerization of cyclic monomers is a known process, and similar mechanisms can be envisioned for the single ring-opening of a molecule like this compound. wikipedia.orgresearchgate.net These reactions typically involve the formation of a radical intermediate, which can then undergo further transformations. For example, radical ring-opening can lead to the formation of polymers with functional groups incorporated into the backbone. researchgate.netrsc.org The specific products would depend on the nature of the radical initiator and the reaction conditions.

Ring Expansion and Rearrangement Reactions

The strained four-membered ring of this compound is susceptible to reactions that lead to the formation of larger, more stable heterocyclic systems. These transformations are of significant interest for the synthesis of complex molecular scaffolds.

The this compound framework can be utilized as a precursor for constructing more complex heterocyclic structures. One notable example is its use in the synthesis of spirocyclic compounds. Although direct conversion of this compound to spirocycles is not extensively documented, related strategies highlight the potential of oxetane-containing building blocks in diversity-oriented synthesis (DOS) for creating 3D-shaped spirocyclic piperidines and azepanes. chemrxiv.org For instance, a general approach to spirocyclic systems involves sequences like the Petasis/Grubbs reactions. chemrxiv.org

A more direct transformation involving this compound is the Pictet-Spengler cyclization. The enantiomerically enriched (S)-2-benzyloxetan-3-one can be converted into oxetane-containing tetrahydro-β-carbolines, which are complex molecules containing three stereogenic centers. acs.org This reaction demonstrates the utility of the oxetanone as a chiral building block for accessing larger, polycyclic frameworks.

Decarbonylation, the elimination of a carbonyl group (CO), is a potential reaction pathway for cyclic ketones, often promoted by heat or transition metal catalysts. For β-lactones (oxetan-2-ones), thermal decarboxylation is a known stereospecific method to produce olefins. mit.edu While specific studies on the decarbonylation of this compound are not prevalent, the reverse reaction, carbonylation of epoxides to form β-lactones, is well-established. mdpi.com This suggests that under appropriate conditions, such as catalysis with ruthenium complexes, decarbonylation could occur. researchgate.net The general mechanism for such reactions often involves oxidative addition of a C-C bond to the metal center, followed by migratory insertion and reductive elimination of the decarbonylated product.

Transformations to Larger Heterocycles (e.g., Spirocycles, Morpholines)

Interconversions of Functional Groups on the Oxetanone Core

The carbonyl group and the α-protons of the this compound ring are key sites for functional group interconversions, allowing for the synthesis of a diverse range of oxetane derivatives.

The carbonyl group of this compound can undergo standard oxidation and reduction reactions. savemyexams.comsavemyexams.comcgc.edulibretexts.org Reduction of the ketone functionality provides access to the corresponding 2-benzyloxetan-3-ol. For analytical purposes, such as determining the enantiomeric excess of the ketone, this reduction is often followed by acetylation to form the corresponding acetate (B1210297) derivative, which is more amenable to chiral gas chromatography analysis. acs.org

Table 1: Example of Reduction and Acetylation of this compound acs.org

| Reactant | Reagents | Product | Purpose |

| (S)-2-Benzyloxetan-3-one | 1. Reducing Agent (e.g., NaBH₄) 2. Acetylating Agent (e.g., Acetic Anhydride, Pyridine) | (S)-2-Benzyl-3-acetoxyoxetane | Determination of enantiomeric excess via chiral GC analysis |

In oxidation reactions, an atom or molecule loses electrons, often by gaining oxygen or losing hydrogen. savemyexams.comsavemyexams.comConversely, reduction involves the gain of electrons, frequently through the loss of oxygen or gain of hydrogen. savemyexams.comsavemyexams.com

Substitution reactions, particularly at the C2 and C4 positions adjacent to the carbonyl group, are fundamental to diversifying the structure of this compound. The synthesis of this compound itself often proceeds via a nucleophilic substitution pathway. acs.org A common method involves the metalation of the SAMP/RAMP hydrazone of oxetan-3-one, followed by alkylation with benzyl bromide. acs.orgacs.org This methodology can be extended to introduce other substituents.

Furthermore, a one-pot double alkylation protocol allows for the synthesis of chiral 2,2-disubstituted oxetan-3-ones. acs.org For example, after the initial benzylation to form the hydrazone of this compound, a second alkylation can be performed to introduce another group at the C2 position, leading to compounds like (2R)-2-allyl-2-benzyloxetan-3-one. acs.org These reactions are classified as nucleophilic substitutions, where a nucleophile attacks an electron-deficient carbon atom, replacing a leaving group. savemyexams.comchemguide.co.uk The reactivity in these SN2-type reactions is influenced by the substrate, the nucleophile, the leaving group, and the solvent. rammohancollege.ac.inlibretexts.org

Table 2: Synthesis of Substituted Oxetan-3-ones via Nucleophilic Substitution acs.org

| Starting Material | Electrophile | Product | Reaction Type |

| Lithiated SAMP hydrazone of oxetan-3-one | Benzyl bromide | (S)-2-Benzyloxetan-3-one | Nucleophilic Substitution (Alkylation) |

| Lithiated SAMP hydrazone of (S)-2-benzyloxetan-3-one | Allyl bromide | (2R)-2-Allyl-2-benzyloxetan-3-one | Nucleophilic Substitution (Second Alkylation) |

Oxidation and Reduction Transformations

Mechanistic Investigations of this compound Reactivity

Mechanistic studies have provided insight into the stereochemical outcomes of reactions involving this compound. The asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones has been a key area of investigation. acs.org The stereochemical outcome of the alkylation to form (S)-2-benzyloxetan-3-one is explained by the preferential attack of the electrophile on a conformationally rigid, chelated azaenolate intermediate from the less sterically hindered face. acs.org

The lack of α'-alkylation (at the C4 position) during the synthesis of 2,2-disubstituted derivatives is attributed to the high activation energy required for the conversion of the (Z)-2-benzyl hydrazone intermediate to the corresponding (E)-hydrazone. acs.org Furthermore, the higher enantioselectivity observed in the formation of some 2,2-disubstituted oxetan-3-ones is rationalized by the inability of the intermediate hydrazone to undergo C2-epimerization under the reaction conditions. acs.org These findings highlight how subtle mechanistic factors can be controlled to achieve high levels of stereoselectivity in the synthesis of complex oxetane derivatives.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is governed by the inherent ring strain of the four-membered oxetane ring and the electronic influence of the benzyl and ketone functionalities. acs.org While specific experimental and computational studies on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous oxetan-3-one derivatives and related strained heterocyclic systems. The principal reaction pathways for oxetan-3-ones involve ring-opening reactions, which can be initiated thermally, photochemically, or under catalytic conditions (acidic or basic). acs.orgthieme-connect.de

Ring-Opening Reactions:

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions. acs.org These reactions can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the attacking species.

Acid-Catalyzed Ring Opening: In the presence of an acid, the ether oxygen of the oxetane ring is protonated, forming an oxonium ion. This activation facilitates nucleophilic attack at either the C2 or C4 position. For this compound, nucleophilic attack is sterically more favorable at the less substituted C4 position. The reaction would proceed through a transition state where the C4-O bond is partially broken and a new bond with the nucleophile is partially formed. Computational studies on similar oxetane systems suggest that these reactions can proceed via an SN1-like mechanism involving a carbocation intermediate, particularly if the substituent at C2 can stabilize a positive charge. researchgate.net However, an SN2 mechanism is also plausible, especially with strong nucleophiles.

Base-Catalyzed Ring Opening: Under basic conditions, a nucleophile can directly attack one of the ring carbons. For this compound, the primary site of attack would likely be the C4 position due to less steric hindrance. The transition state would involve a pentacoordinate carbon intermediate.

Lewis Acid-Catalyzed Isomerization: Lewis acids can catalyze the ring-opening of 2,2-disubstituted oxetanes to form homoallylic alcohols. uab.cat This proceeds via the formation of a zwitterionic intermediate after the initial ring opening. uab.cat A similar pathway could be envisioned for this compound, potentially leading to rearranged products.

Photochemical Reactions:

Oxetan-3-ones can undergo photochemical reactions, such as the Paternò-Büchi reaction in reverse (retro-Paternò-Büchi), leading to cycloreversion. scilit.comresearchgate.net Upon irradiation, this compound could decompose into a carbonyl compound and an alkene. scilit.com The reaction likely proceeds from an excited triplet state (T1) and involves a diradical intermediate. libretexts.org The initial step could be either a C-C or a C-O bond cleavage. scilit.com

Thermal Decomposition:

Thermal decomposition of cyclic compounds is a common reaction pathway driven by the release of ring strain. chemguide.co.ukyoutube.com For this compound, heating would likely lead to fragmentation into smaller, more stable molecules. By analogy with other cyclic ethers and carbonates, decomposition could proceed via a concerted or stepwise mechanism involving diradical or zwitterionic intermediates. nih.gov The likely products would be derived from the cleavage of the oxetane ring.

The following table summarizes the plausible reaction pathways for this compound based on the reactivity of analogous compounds.

| Reaction Type | Initiator | Proposed Intermediate | Plausible Products |

| Acid-Catalyzed Ring Opening | H⁺ | Oxonium ion, Carbocation | 1,3-diol derivatives |

| Base-Catalyzed Ring Opening | Nu⁻ | Pentacoordinate carbon | 3-hydroxy-4-substituted oxetanes |

| Lewis Acid-Catalyzed Isomerization | Lewis Acid | Zwitterionic intermediate | Rearranged unsaturated alcohols |

| Photochemical Cycloreversion | Light (hν) | Diradical | Carbonyl compounds, Alkenes |

| Thermal Decomposition | Heat (Δ) | Diradical/Zwitterionic | Fragmentation products |

Kinetic Studies and Reaction Profiles

General Kinetic Profile of Oxetane Reactions:

The kinetics of oxetane ring-opening reactions are significantly influenced by the ring strain, which is lower than that of epoxides but substantial enough to drive reactions. thieme-connect.de The formation of the four-membered ring through intramolecular cyclization is kinetically less favorable than the formation of three-, five-, or six-membered rings. acs.org Conversely, the ring-opening reactions are generally kinetically accessible.

Kinetic studies on the alkylation reactions of other oxetanes have been performed to assess their reactivity. nih.gov Furthermore, kinetic and computational analyses of the amination of oxetane derivatives have shown that the reaction can proceed via an SN1 mechanism, with the formation of a planar oxetane carbocation as the rate-determining step. researchgate.net The stability of this carbocation intermediate is crucial for the reaction rate. researchgate.net

Factors Influencing Reaction Kinetics:

For this compound, several factors would influence the kinetics of its reactions:

Substituent Effects: The benzyl group at the C2 position can influence the reaction kinetics both sterically and electronically. Sterically, it can hinder the approach of nucleophiles to the C2 position. Electronically, the benzyl group can stabilize a potential carbocation intermediate at C2 through resonance, which could accelerate reactions proceeding through an SN1 pathway.

Solvent Effects: The choice of solvent can significantly impact the reaction rates. Polar aprotic solvents can stabilize charged intermediates, such as zwitterions or carbocations, potentially accelerating ring-opening reactions that proceed through these species. researchgate.net

Catalyst: The nature and concentration of the catalyst (acid, base, or Lewis acid) will be a primary determinant of the reaction rate.

Hypothetical Reaction Profile:

A hypothetical reaction profile for the acid-catalyzed ring-opening of this compound with a nucleophile can be constructed. The reaction would likely proceed through the following elementary steps:

Protonation of the ether oxygen: A rapid and reversible step.

Ring-opening to form a carbocation intermediate: This is often the rate-determining step (RDS). The transition state would involve significant stretching of the C-O bond.

Nucleophilic attack on the carbocation: A rapid step leading to the final product.

The following table presents hypothetical kinetic parameters for the ring-opening reactions of this compound, based on data for analogous reactions of other oxetanes. nih.gov These values are illustrative and would require experimental verification.

| Reaction | Proposed Mechanism | Activation Energy (Ea) (kJ/mol) (Hypothetical Range) | Pre-exponential Factor (A) (s⁻¹) (Hypothetical Range) |

| Acid-Catalyzed Ring Opening | SN1-like | 80 - 120 | 10¹² - 10¹⁴ |

| Thermal Decomposition | Stepwise, Diradical | 200 - 260 | 10¹³ - 10¹⁵ |

| Photochemical Cycloreversion | Triplet state | Dependent on photon energy | - |

Applications of 2 Benzyloxetan 3 One in Advanced Organic Synthesis

Role as a Chiral Building Block

The utility of 2-Benzyloxetan-3-one (B6239850) in asymmetric synthesis is largely defined by its function as a chiral building block. acs.orgillinois.edu The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically enriched compounds, which is crucial for the development of pharmacologically active molecules. libretexts.org

A key application of this compound is its availability in enantiomerically enriched form, serving as a stereodefined intermediate for further synthetic transformations. An effective method for its asymmetric synthesis involves the use of SAMP/RAMP hydrazone chemistry, a well-established strategy for the α-alkylation of carbonyl compounds. acs.org The process begins with the formation of the SAMP hydrazone of oxetan-3-one, which is then deprotonated with a strong base to form a lithiated intermediate. acs.org This intermediate subsequently reacts with an electrophile, such as benzyl (B1604629) bromide, to install the benzyl group at the C2 position. acs.org

The reaction conditions, particularly the choice of base, are critical for achieving good yields. Hydrolysis of the resulting hydrazone with aqueous oxalic acid furnishes the desired (S)-2-Benzyloxetan-3-one with an enantiomeric excess (ee) of 74% without causing racemization. acs.org

Table 1: Optimization of Base for the Synthesis of the Benzylated Hydrazone Precursor Data sourced from The Journal of Organic Chemistry, 2013. acs.org

| Entry | Base | Time (h) | Yield (%) |

| 1 | LDA | 1 | 45 |

| 2 | nBuLi | 1 | - |

| 3 | tBuLi | 1 | 67 |

| 4 | tBuLi | 2 | 73 |

The chirality established in this compound can be effectively transferred to more complex molecules, guiding the stereochemical outcome of subsequent reactions. The stereocenter at C2 influences the facial selectivity of nucleophilic additions to the C3 ketone and participates in reactions that form new stereocenters relative to the existing one. acs.org

A prominent example is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. acs.org When enantiomerically enriched (S)-2-Benzyloxetan-3-one is reacted with L-tryptophan ethyl ester, it leads to the formation of oxetane-containing tetrahydro-β-carbolines. acs.org This reaction creates two new stereocenters, and their configuration is influenced by the chirality of the starting oxetanone, resulting in the formation of two diastereoisomers in a 67% and 9% yield, respectively. acs.org This demonstrates how the initial chirality of the building block is instrumental in constructing a complex chiral scaffold with multiple stereogenic centers. acs.org

Synthesis of Stereodefined Intermediates

Precursor for Diverse Heterocyclic Scaffolds

Beyond its role as a chiral building block, this compound is a valuable precursor for creating a variety of more elaborate heterocyclic systems. Nitrogen- and oxygen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and methods to access them are of great importance. researchgate.netbeilstein-journals.org

Nitrogen heterocycles are a highly important class of compounds due to their prevalence in biologically active structures. acs.orgd-nb.info this compound provides a direct entry into complex, fused nitrogen-containing ring systems. acs.org

As previously mentioned, the Pictet-Spengler reaction serves as an excellent illustration of this utility. The reaction of (S)-2-Benzyloxetan-3-one with L-tryptophan ethyl ester constructs a tetracyclic system containing both the original oxetane (B1205548) ring and a newly formed tetrahydro-β-carboline framework. acs.org This transformation showcases the ketone's reactivity and the scaffold's stability under the reaction conditions, allowing for the direct incorporation of the oxetane motif into a complex nitrogen heterocycle. acs.org

Table 2: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction Data sourced from The Journal of Organic Chemistry, 2013. acs.org

| Starting Material | Reagent | Product | Yield |

| (S)-2-Benzyloxetan-3-one | L-Tryptophan ethyl ester | Diastereomer 1 | 67% |

| (S)-2-Benzyloxetan-3-one | L-Tryptophan ethyl ester | Diastereomer 2 | 9% |

While the oxetane ring itself is a valuable oxygen-containing heterocycle, the strained 2-oxetanone core has the potential to undergo ring-opening or rearrangement reactions to form other heterocyclic systems, such as tetrahydrofurans. acs.orgresearchgate.net Research on related β-lactones (2-oxetanones) has shown that Lewis acids can mediate intramolecular ring-opening reactions, where a pendant nucleophile attacks the C4 position, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. acs.orgacs.orgresearchgate.net This type of transformation from a four-membered to a five-membered ring is a known strategy in organic synthesis. researchgate.net Although this specific reactivity has not been extensively documented for this compound itself, the established chemistry of the 2-oxetanone skeleton suggests its potential as a precursor for larger oxygen-containing rings under appropriate acidic conditions. acs.orgchemrxiv.org

Access to Nitrogen-Containing Heterocycles

Utility in the Construction of Carbon Skeletons

The formation of carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of simple molecules into complex carbon skeletons. vanderbilt.edualevelchemistry.co.uk this compound contributes to the construction of carbon skeletons in several ways.

The synthesis of the molecule itself involves a crucial carbon-carbon bond-forming step: the alkylation of the oxetan-3-one hydrazone with benzyl bromide, which establishes the C2-benzyl bond. acs.org More significantly, the entire this compound molecule can be viewed as a rigid C7-scaffold that can be incorporated into larger molecular frameworks. acs.org

Formation of Polyfunctionalized Compounds

This compound serves as an excellent scaffold for generating molecules with multiple functional groups and stereocenters. Research has demonstrated that the oxetan-3-one core can be selectively functionalized at various positions. For instance, through sequential alkylation reactions, it is possible to synthesize chiral 2,2- and 2,4-disubstituted oxetan-3-ones with high enantiomeric excess (86-90% ee). acs.orgacs.org This methodology allows for the controlled introduction of different substituents, leading to a diverse range of polyfunctionalized oxetane derivatives. acs.org

An illustrative example is the synthesis of C2-symmetric 2,4-dibenzyloxetan-3-one, which introduces a second benzyl group onto the oxetane ring, creating a molecule with two stereocenters and multiple functional handles for further transformations. acs.org The ability to build upon the this compound framework opens pathways to novel molecular scaffolds that are of considerable interest in fields like medicinal chemistry, where oxetanes are used as bioisosteric replacements for other functional groups. acs.org

Furthermore, the ketone functionality of this compound can be transformed into other groups. For example, reduction of the ketone to a hydroxyl group, followed by acetylation, introduces additional functionality and creates a new stereocenter, further increasing the molecular complexity. acs.org

Strategies for Carbon–Carbon Bond Formationwikipedia.org

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. pitt.edumsu.edu In the context of this compound, C-C bond formation is effectively achieved through the chemistry of its corresponding hydrazones.

A well-established strategy involves the use of SAMP/RAMP hydrazone methodology. acs.orgacs.org In this approach, this compound is first converted to its (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone. This intermediate can then be deprotonated with a strong base, such as t-butyllithium, to form a lithiated species. acs.org This nucleophilic intermediate readily reacts with a variety of electrophiles, leading to the formation of a new carbon-carbon bond at the C2 position of the oxetane ring. acs.orgacs.org This alkylation is a key step in creating more complex structures from the initial oxetane. acs.org

This method has been successfully applied to generate a range of 2-substituted and 2,2-disubstituted oxetan-3-ones. acs.org The choice of electrophile directly influences the final product, allowing for a modular approach to synthesizing diverse derivatives. acs.org

| Starting Material Precursor | Electrophile | Resulting Product Core | Enantiomeric Excess (ee) |

|---|---|---|---|

| Oxetan-3-one SAMP Hydrazone | Benzyl Bromide | (2S)-2-Benzyloxetan-3-one | 74% |

| Oxetan-3-one SAMP Hydrazone | Allyl Bromide | 2-Allyloxetan-3-one | 84% |

| (Z)-2-Benzyl Hydrazone | Allyl Bromide | (2R)-2-Allyl-2-benzyloxetan-3-one | 90% |

| (E)-Hydrazone | Benzyl Bromide | (S,S)-2,4-Dibenzyloxetan-3-one | 86% |

Integration into Tandem and Cascade Reactionslibretexts.org

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.orgbeilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. 20.210.105 this compound has proven to be a suitable substrate for such transformations.

A notable application is its use in a Pictet-Spengler reaction, a classic example of a cascade sequence. acs.org In a reported synthesis, enantiomerically enriched (S)-2-benzyloxetan-3-one was reacted with L-tryptophan ethyl ester. acs.org This reaction proceeds through two key steps in one pot:

Condensation: The ketone of this compound condenses with the primary amine of the tryptophan ester to form an imine intermediate.

Cyclization: The electron-rich indole (B1671886) ring of the tryptophan moiety then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of a new six-membered ring.

This cascade process transforms the relatively simple starting materials into complex tetrahydro-β-carboline structures containing three stereogenic centers. acs.org The reaction yields two diastereoisomers, demonstrating the power of using a chiral building block like (S)-2-benzyloxetan-3-one to direct the formation of intricate polycyclic systems. acs.org Such strategies highlight the value of integrating strained ring systems into cascade sequences to access novel and structurally diverse molecular frameworks. acs.org

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques for Structural Elucidation

While basic spectroscopic methods confirm the identity of 2-benzyloxetan-3-one (B6239850), advanced techniques are crucial for detailed structural analysis, especially concerning its stereochemistry and subtle conformational features.

The determination of the absolute and relative stereochemistry of chiral molecules is a fundamental challenge in organic chemistry. For this compound, which possesses a stereocenter at the C2 position, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable tools. uci.edu

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. In this compound, a COSY spectrum would definitively establish the connectivity between the benzylic proton at C2 and the methylene (B1212753) protons of the benzyl (B1604629) group, as well as the protons on the C4 position of the oxetane (B1205548) ring. The magnitude of the coupling constants (J-values) can provide initial clues about the dihedral angles and thus the ring conformation. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (through-space interactions), regardless of whether they are connected by bonds. For stereochemical assignment of this compound, a NOESY experiment would be critical. For instance, observing a NOE between the proton at C2 and specific protons on the benzyl group's phenyl ring, or between the C2 proton and one of the C4 protons, would provide strong evidence for the relative orientation of the benzyl substituent and the conformation of the oxetane ring. uci.edu The presence or absence of specific cross-peaks in a NOESY spectrum allows for the unambiguous assignment of the stereocenter, especially when comparing enantiomeric or diastereomeric products.

| NMR Technique | Application for this compound | Information Gained |

| COSY | Identification of 1H-1H spin systems | Confirms proton connectivity within the benzyl and oxetane moieties. |

| HSQC/HMQC | Correlation of 1H and 13C nuclei | Assigns protons to their directly attached carbons. |

| HMBC | Correlation of 1H and 13C nuclei over 2-3 bonds | Confirms the overall carbon skeleton and placement of the benzyl group. |

| NOESY | Detection of through-space proton interactions | Elucidates the 3D structure and relative stereochemistry at the C2 position. |

Vibrational and electronic spectroscopies provide complementary information regarding the molecule's bonding, functional groups, and electronic transitions. libretexts.org

Vibrational Spectroscopy (Infrared - IR): The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group. Due to the significant ring strain in the four-membered oxetane ring, this stretching vibration appears at an unusually high frequency. acs.org In related 2-substituted oxetan-3-ones, this peak is observed around 1814 cm⁻¹. acs.org This high frequency is a direct consequence of the angle strain within the ring, which imparts more s-character to the exocyclic carbonyl bond. wikipedia.org Analysis of the fingerprint region can also provide information about the C-O-C stretching modes of the ether linkage and the various vibrations of the benzyl group.

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis): The UV-Vis spectrum of this compound is primarily governed by electronic transitions involving the phenyl ring of the benzyl group and the carbonyl group. The key transitions are the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. libretexts.org The n → π* transition is typically of lower intensity and occurs at a longer wavelength. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent and the specific conformation of the molecule, which affects the interaction between the chromophores. nepjol.info

| Spectroscopic Data | Characteristic Feature | Structural Interpretation |

| IR Frequency (C=O) | ~1814 cm⁻¹ acs.org | High frequency indicates a strained four-membered ring ketone. |

| UV-Vis λmax (n → π) | ~290 nm (typical for ketones) libretexts.org | Excitation of a non-bonding electron on the carbonyl oxygen to a π anti-bonding orbital. |

| UV-Vis λmax (π → π)* | < 220 nm (typical for benzene) | Electronic transitions within the aromatic benzyl group. |

Advanced NMR Spectroscopies for Stereochemical Assignment

Quantum Chemical Calculations and Theoretical Models

Computational chemistry offers a powerful avenue for investigating the properties of molecules like this compound at a level of detail that is often inaccessible through experimentation alone. aun.edu.eg Methods like Density Functional Theory (DFT) are commonly used to model its structure, energy, and reactivity. epstem.netmdpi.com

Quantum chemical calculations can be used to determine the most stable three-dimensional structure of this compound. aun.edu.eg These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

For the oxetane ring, a key question is whether it adopts a planar or a puckered conformation. Theoretical models can calculate the energies of both forms. For oxetan-3-one, a puckered conformation is generally favored as it can relieve some of the torsional strain that would be present in a planar structure. wikipedia.org Calculations would also determine the preferred orientation (e.g., pseudo-equatorial or pseudo-axial) of the benzyl group relative to the ring.

| Calculated Parameter (DFT) | Significance for this compound |

| Bond Lengths (C-C, C-O, C=O) | Provides insight into the effects of ring strain on bonding. |

| Bond Angles (e.g., C-C-C in ring) | Quantifies the deviation from ideal tetrahedral angles (angle strain). numberanalytics.com |

| Dihedral Angles | Defines the degree of ring puckering and the conformation of the benzyl substituent. |

Theoretical models are invaluable for mapping the potential energy surface of chemical reactions. wikipedia.org This allows for the calculation of energy profiles, which show the energy changes as reactants are converted into products via transition states. chemguide.co.uk

For the synthesis of this compound, computational studies can model the reaction pathway, for instance, the alkylation of an oxetan-3-one enolate derivative. acs.org These calculations can determine the activation energy (reaction barrier) for the key bond-forming step. wikipedia.org A high activation energy would correspond to a slow reaction, while a low barrier would indicate a faster process. chemguide.co.uk Such studies can explain the observed yields and selectivities in the synthesis and predict how changes to the reactants or conditions might affect the outcome. acs.org

The four-membered ring of this compound possesses significant ring strain, which is a major determinant of its chemical reactivity. wikipedia.orgnumberanalytics.com This strain is primarily a combination of:

Angle Strain: The internal bond angles of the ring are forced to be close to 90°, a significant deviation from the ideal ~109.5° for sp³ hybridized carbons. wikipedia.org

Torsional Strain: Eclipsing interactions between substituents on adjacent ring atoms further destabilize the molecule. wikipedia.org

Quantum chemical calculations can quantify the total ring strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. numberanalytics.com This calculated strain energy helps to rationalize the molecule's behavior. The high degree of ring strain in oxetan-3-ones is a known factor that can inhibit the formation of enolates from them, presenting a synthetic challenge. acs.org However, this stored energy also makes the ring susceptible to cleavage reactions, a property that can be exploited in synthetic chemistry. Computational analysis can predict which bonds are most likely to break and under what conditions, guiding the use of this compound as a reactive intermediate. chemrxiv.orgpitt.edu

Intermolecular Interactions (e.g., Hydrogen Bonding, Tetrel Bonds)

The intermolecular forces exerted by this compound are crucial in dictating its physical properties and its interactions with biological targets and other molecules. The strained four-membered ring and the presence of both ether and carbonyl functionalities give rise to a unique electronic environment that facilitates various non-covalent interactions.

Hydrogen Bonding: The oxetane ring, particularly the oxygen atom, is an effective hydrogen-bond acceptor. acs.org The increased p-character of the bonds within the strained ring exposes the oxygen lone pairs, making them more available for hydrogen bonding compared to less strained cyclic ethers. acs.org Studies on the parent compound, 3-oxetanone (B52913), have shown that in the presence of a hydrogen bond donor like water, the ether oxygen is the preferred site of interaction, forming a classic O–H⋯O hydrogen bond. rsc.org The carbonyl oxygen of the oxetane can also act as a proton acceptor, participating in weak C–H⋯O hydrogen bonds. rsc.org In the context of this compound, the benzyl group does not introduce strong hydrogen bond donors, but the oxygen atoms of the oxetane ring can readily interact with donor groups in its environment.

Tetrel Bonds: A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) acting as an electrophilic center. nih.gov The carbonyl carbon (an sp²-hybridized carbon) of the oxetane ring can act as a tetrel bond donor. researchgate.net Investigations into the 3-oxetanone homodimer have revealed the presence of both sp²–C⋯O and sp³–C⋯O tetrel bonds. rsc.org In one isomer of the homodimer, the global minimum is stabilized by a combination of one sp²–C⋯O tetrel bond and multiple weak C–H⋯O hydrogen bonds. rsc.org A second identified isomer is characterized by carbonyl–carbonyl interactions, featuring one sp²- and one sp³–C⋯O tetrel bond. rsc.org

In a complex between 3-oxetanone and formaldehyde, the carbonyl group of the oxetane plays a dual role, acting as both a tetrel donor (via its carbon atom) and a proton acceptor (via its oxygen atom), resulting in a C⋯O tetrel bond and a weak C–H⋯O hydrogen bond. rsc.org These findings suggest that the carbon atoms of the oxetane ring in this compound can also participate in such stabilizing tetrel bond interactions with suitable nucleophiles.

Table 1: Intermolecular Interactions Observed in 3-Oxetanone Complexes

| Interacting Molecule | Type of Interaction | Donor Atom | Acceptor Atom | Reference |

|---|---|---|---|---|

| Water | Hydrogen Bond | H (from Water) | O (ether of oxetanone) | rsc.org |

| Formaldehyde | Tetrel Bond | C (carbonyl of oxetanone) | O (of formaldehyde) | rsc.org |

| Formaldehyde | Hydrogen Bond | C-H (from formaldehyde) | O (carbonyl of oxetanone) | rsc.org |

| 3-Oxetanone (homodimer) | Tetrel Bond | sp²-C (carbonyl) | O (carbonyl) | rsc.org |

| 3-Oxetanone (homodimer) | Tetrel Bond | sp³-C (ring) | O (carbonyl) | rsc.org |

| 3-Oxetanone (homodimer) | Hydrogen Bond | C-H (ring) | O (carbonyl) | rsc.org |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. doi.org By simulating the motions of atoms, MD can provide detailed insights into reaction mechanisms, conformational changes, and binding events that are often difficult to capture experimentally. nih.gov While specific MD studies on this compound are not prevalent in the literature, research on related oxetane derivatives demonstrates the utility of this approach for gaining mechanistic understanding.

For instance, MD simulations have been employed to investigate the conformational effects of incorporating an oxetane-modified amino acid into a cyclic peptide. The simulations, in conjunction with NMR data, revealed that the oxetane modification altered the peptide backbone conformation and established a new intramolecular hydrogen bond, which helps to explain observed improvements in macrocyclization efficiency. rsc.org

In another study, MD simulations were used to probe the binding of an oxetane-based polyketide mimic to a ketosynthase enzyme. nih.gov By comparing simulations of the oxetane-containing probe with a more natural substrate, researchers were able to propose a detailed mechanism for the enzyme's activity. nih.gov

Furthermore, MD simulations have been used to study the properties of energetic polymers based on nitramino oxetanes. These simulations helped to establish a relationship between the structure of the polymer's pendant chains and its energetic and mechanical properties, such as the glass transition temperature and elastic moduli. rsc.org The simulations showed that strong intermolecular interactions and hydrogen bonding lead to a higher glass transition temperature. rsc.org

These examples highlight the potential of MD simulations to elucidate the role of the this compound scaffold in various chemical and biological processes. Such simulations could be used to understand its metabolic stability, its binding mode to a target protein, or the mechanism of its ring-opening reactions under different conditions.

Table 2: Applications of Molecular Dynamics Simulations in the Study of Oxetane Derivatives

| System Studied | Insight Gained | Reference |

|---|---|---|

| Oxetane-modified cyclic peptide | Altered backbone conformation and new intramolecular H-bond formation, explaining enhanced cyclization. | rsc.org |

| Oxetane-based polyketide mimic bound to a ketosynthase | Proposed a mechanism for the enzyme's catalytic activity. | nih.gov |

| Nitramino oxetane polymers | Established structure-property relationships, linking intermolecular forces to mechanical properties. | rsc.org |

| Oxetane ring formation in paclitaxel (B517696) biosynthesis | Provided mechanistic proposals involving cationic intermediates for the enzymatic formation of the oxetane ring. | researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Oxetanone |

| Water |

| Formaldehyde |

| Oxetane |

| Nitramino oxetane |

Derivatives and Analogues of 2 Benzyloxetan 3 One

Synthesis and Reactivity of Substituted 2-Oxetanones

Substituted 2-oxetanones, also known as β-lactones, are four-membered cyclic esters. Their synthesis and reactivity have been a subject of significant interest due to their presence in bioactive natural products and their utility as synthetic intermediates.

Synthesis:

A variety of methods have been developed for the synthesis of substituted 2-oxetanones. Some common strategies include:

[2+2] Cycloaddition: The reaction of ketenes with aldehydes and ketones is a widely used method for constructing the 2-oxetanone ring. Catalytic asymmetric versions of this reaction have been developed to produce chiral β-lactones with high enantioselectivity. ethz.chmdpi.com For instance, the use of chiral Lewis acid catalysts can facilitate the enantioselective formation of trans-configured β-lactones from acyl bromides and aldehydes. mdpi.com

Intramolecular Cyclization: The cyclization of β-hydroxy carboxylic acids or their derivatives is another key approach. For example, treatment of β-bromocarboxylic acids with a base can induce cyclization to form the corresponding β-lactone. foster77.co.uk

Metalated Hydrazone Alkylation: An efficient asymmetric synthesis of 2-substituted oxetan-3-ones involves the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles like alkyl, allyl, and benzyl (B1604629) halides. acs.orgacs.org This method allows for the preparation of a diverse range of chiral 2-substituted oxetan-3-one derivatives. acs.org

Reactivity:

The reactivity of 2-oxetanones is dominated by the high strain of the four-membered ring, making them susceptible to ring-opening reactions. foster77.co.uk The primary modes of reactivity include: clockss.org

Nucleophilic Attack: 2-Oxetanones are ambident electrophiles, meaning they can be attacked by nucleophiles at two different positions: the carbonyl carbon (C2) and the β-carbon (C4). foster77.co.uk

Acyl C-O Cleavage: "Hard" nucleophiles, such as organolithium and organomagnesium reagents, tend to attack the carbonyl carbon, leading to the formation of β-hydroxy carbonyl derivatives. foster77.co.uknih.gov

Alkyl C-O Cleavage: "Soft" nucleophiles, such as organocuprates, prefer to attack the β-carbon, resulting in β-substituted carboxylic acids. foster77.co.uknih.gov

Enolate Formation: The α-protons of 2-oxetanones are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form β-lactone enolates. These enolates are useful intermediates that can react with various electrophiles. foster77.co.uk

Decarboxylation: Thermal or photolytic decarboxylation of β-lactones can lead to the formation of alkenes. ethz.ch

| Reaction Type | Reagent/Condition | Product |

| Nucleophilic Acyl Addition | "Hard" Nucleophiles (e.g., RLi, RMgX) | β-Hydroxy Carbonyl Derivatives |

| Nucleophilic β-Carbon Addition | "Soft" Nucleophiles (e.g., R₂CuLi) | β-Substituted Carboxylic Acids |

| Enolate Alkylation | LDA, then Alkyl Halide | α-Alkylated β-Lactones |

| Decarboxylation | Heat or Light | Alkenes |

Comparison of Reactivity with Other Oxetane (B1205548) Derivatives

The reactivity of 2-benzyloxetan-3-one (B6239850) is distinct from other oxetane derivatives due to the presence of the carbonyl group within the four-membered ring.

Oxetanes vs. 2-Oxetanones: Simple oxetanes are cyclic ethers and are generally less reactive than 2-oxetanones. Their ring-opening typically requires strong acids or nucleophiles. acs.org In contrast, the lactone functionality in 2-oxetanones significantly activates the ring towards nucleophilic attack. foster77.co.uk The strain energy of the oxetane ring is approximately 107 kcal/mol. utexas.edu

Oxetan-3-ones vs. 2-Oxetanones: Oxetan-3-ones, which possess a ketone functionality at the 3-position, exhibit reactivity typical of ketones, such as undergoing reactions like Strecker and Horner-Wadsworth-Emmons reactions. chemrxiv.org While the oxetane ring in these compounds is also strained, the primary site of reactivity is often the ketone carbonyl. In this compound, the lactone carbonyl is the more electrophilic center, directing nucleophilic attack.

α,β-Unsaturated Lactones: Cyclic α,β-unsaturated lactones are significantly more reactive as Michael acceptors compared to their open-chain ester counterparts. rsc.org This enhanced reactivity is attributed to the electronic effects of the endocyclic oxygen atom. While this compound is not an α,β-unsaturated lactone, this comparison highlights how the cyclic nature of lactones influences their electrophilicity.

| Oxetane Derivative | Key Functional Group | Primary Reactive Site | Typical Reactions |

| Oxetane | Ether | C-O bonds | Ring-opening with strong acids/nucleophiles |

| This compound | Lactone (Ester) | Carbonyl carbon, β-carbon | Nucleophilic acyl substitution, S_N2 at β-carbon |

| Oxetan-3-one | Ketone | Carbonyl carbon | Ketone additions (e.g., Grignard, Wittig) |

Design and Synthesis of Novel Oxetanone-Containing Frameworks

The unique properties of the oxetane ring have led to its incorporation into novel molecular frameworks, particularly in medicinal chemistry where it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups. acs.orgacs.org The design and synthesis of these frameworks often leverage the reactivity of oxetane building blocks.

Spirocyclic Frameworks: Oxetan-3-one is a valuable starting material for the synthesis of spirocyclic compounds. researchgate.net For example, spirocyclic analogues of diketopiperazines have been synthesized through a sequence involving the conjugate addition of amino esters to nitroalkenes derived from oxetan-3-one. researchgate.net The construction of spiroepoxy-β-lactones has also been achieved through the epoxidation of ketene (B1206846) dimers. nih.gov

Functionalized Oxetanes: The development of methods to introduce functional groups onto the oxetane ring is crucial for creating diverse molecular scaffolds. Friedel-Crafts alkylation on oxetanols has been used to prepare 3,3-diaryloxetanes. nih.gov Furthermore, a variety of functionalized 3,3-disubstituted oxetanes have been synthesized from oxetan-3-one through standard ketone transformations, demonstrating the tolerance of the oxetane ring to various reaction conditions. chemrxiv.org

Oxetane-Containing Bioactive Molecules: The synthesis of oxetane-containing analogues of known bioactive molecules is an active area of research. For instance, oxetane-containing indole (B1671886) analogues have been designed and synthesized as potential inhibitors of tubulin polymerization. nih.gov The synthesis of these complex molecules often involves the late-stage introduction of the oxetane moiety or the use of pre-functionalized oxetane building blocks. nih.govnih.gov

The synthesis of these novel frameworks often requires careful consideration of the reaction conditions to preserve the strained oxetane ring. However, the development of robust synthetic methods has expanded the accessibility and application of oxetane-containing compounds in various fields of chemistry. nih.govresearchgate.net

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 2-benzyloxetan-3-one (B6239850) and its derivatives is a primary research focus. Current methods, while effective, often rely on stoichiometric reagents and harsh reaction conditions. Future efforts will likely concentrate on catalytic and sustainable approaches.

Key areas for development include:

Catalyst-Free Thermal Reactions: Exploring thermal decarboxylation of suitable precursors in greener solvents like dimethylformamide (DMF) could offer a high-yielding, catalyst-free route. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques have shown promise in accelerating reactions and improving yields for related heterocyclic compounds and could be adapted for the synthesis of this compound. mdpi.com

Flow Chemistry: Continuous-flow processes can offer improved safety, scalability, and control over reaction parameters, making them an attractive option for industrial-scale production. beilstein-journals.org The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in flow systems further enhances the sustainability of the synthesis. beilstein-journals.org

Mechanochemistry: Solid-state synthesis through ball milling presents a solvent-free alternative that can lead to the discovery of novel reaction pathways and intermediates. nih.gov

| Synthesis Approach | Potential Advantages | Relevant Research |

| Catalyst-Free Thermal Decarboxylation | High yields, no catalyst contamination. | Synthesis of bisphenols from cinnamic acids. rsc.org |

| Microwave and Ultrasound Assistance | Faster reaction times, improved yields. | Synthesis of benzoxazole (B165842) derivatives. mdpi.com |

| Continuous-Flow Chemistry | Enhanced safety, scalability, and control. | Photochemical and organocatalytic reactions. beilstein-journals.org |

| Mechanochemistry | Solvent-free, potential for novel reactivity. | In-situ monitoring of mechanochemical reactions. nih.gov |

Exploration of New Reaction Pathways and Mechanistic Discoveries

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling selectivity and discovering new transformations. The strained oxetane (B1205548) ring can undergo various reactions, including ring-opening, rearrangements, and cycloadditions. acs.org

Future research will likely focus on:

Photochemical Reactions: The photochemical decarbonylation of oxetan-3-ones can generate reactive ylides that participate in [3+2] cycloaddition reactions, providing access to novel tetrahydrofuran (B95107) scaffolds. researchgate.netresearchgate.netchemrxiv.org Understanding the underlying photochemistry, including the role of n-π* transitions, is key to expanding the synthetic utility of this process. researchgate.net

Catalytic Ring-Opening and Functionalization: The development of catalysts that can selectively cleave the C-C or C-O bonds of the oxetane ring will enable the introduction of new functional groups. Mechanistic studies, including kinetic analysis and the identification of reaction intermediates, will be essential for optimizing these catalytic systems. nih.govrsc.org

Asymmetric Synthesis: While methods for the asymmetric synthesis of 2-substituted oxetan-3-ones exist, further development is needed to achieve higher enantioselectivities for a broader range of substrates. acs.orgnih.gov Detailed mechanistic studies, including the investigation of transition states, will guide the design of more effective chiral catalysts and auxiliaries. acs.orgnih.gov

In Situ Monitoring: Techniques like in situ powder X-ray diffraction (PXRD) and Raman spectroscopy can provide real-time insights into reaction kinetics and the formation of intermediates, leading to a more profound mechanistic understanding. nih.gov

Expanding the Scope of Applications in Complex Chemical Synthesis

This compound and its derivatives are valuable building blocks in medicinal chemistry and complex molecule synthesis. acs.orgnih.gov The oxetane motif can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgnih.gov

Future applications could include:

Drug Discovery: The unique three-dimensional structure of the oxetane ring can be exploited to design novel drug candidates with improved pharmacological profiles. acs.org The synthesis of oxetane-containing scaffolds is an active area of research in the development of new therapeutics. acs.orgnih.govnih.govgoogle.com

Natural Product Synthesis: The incorporation of the this compound core into natural product synthesis could lead to the creation of novel analogs with enhanced biological activity. The oxetane in Taxol, for example, plays a crucial role in its biological function. acs.org

Materials Science: The ability to form polymers from bisphenols derived from related structures suggests that this compound could be a precursor to new sustainable polymers with unique properties. rsc.org

Advanced Computational Design and Prediction of Oxetanone Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity of molecules like this compound. mdpi.comnih.govmdpi.com

Future computational efforts will likely involve:

Reactivity Descriptors: The calculation of conceptual DFT indices such as electrophilicity, nucleophilicity, and Fukui functions can help predict the most reactive sites of the molecule and guide the design of new reactions. mdpi.commdpi.com

Transition State Modeling: Modeling the transition states of reactions involving this compound can provide insights into reaction mechanisms and selectivity. nih.gov This information is invaluable for the rational design of catalysts and the prediction of reaction outcomes.

Predicting Reaction Pathways: Graph-based network models, combined with thermochemical data, can be used to predict plausible reaction pathways in complex chemical systems, accelerating the discovery of new synthetic routes. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to establish relationships between the structure of this compound derivatives and their biological activity, aiding in the design of more potent and selective drug candidates.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, stability, and spectroscopic properties. mdpi.comnih.govmdpi.comnih.gov |

| Transition State Modeling | Elucidation of reaction mechanisms and prediction of selectivity. nih.gov |

| Reaction Pathway Prediction | Discovery of novel and efficient synthetic routes. nih.gov |

| Molecular Docking | Design of new drug candidates targeting specific biological receptors. mdpi.com |

常见问题

Q. Table 1: Key Reaction Parameters

| Step | Conditions | Yield (%) | Diastereomeric Excess (de) |

|---|---|---|---|

| Alkylation | LDA, −78°C, THF | 73 | 76 |

| Hydrolysis | Oxalic acid, H2O/THF | 85 | N/A |

(Basic) How is enantiomeric purity determined for this compound?

Methodological Answer:

Enantiopurity is assessed via chiral gas chromatography (GC) :

Reduce ketone 4 to its corresponding alcohol using NaBH4.

Acetylate the alcohol with acetic anhydride.

Compare retention times of the acetylated derivatives against a racemic standard using a chiral GC column (e.g., Cyclodex-B) .

(Basic) What safety precautions are essential when handling this compound?

Methodological Answer:

Based on structurally related compounds:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep sealed in a dry, cool (<25°C) environment away from ignition sources .

(Advanced) How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

Contradictions in NMR or MS data require multi-technique validation :

X-ray crystallography : Resolve ambiguous stereochemistry (e.g., absolute configuration confirmed via Pictet-Spengler reaction with L-tryptophan ethyl ester) .

Cross-validation : Compare <sup>13</sup>C NMR, IR, and high-resolution MS data with computational predictions (e.g., DFT calculations).

Replicate experiments : Ensure reproducibility under controlled conditions (e.g., solvent purity, reaction time) .

Q. Table 2: Analytical Techniques for Data Validation

| Technique | Application | Example from Evidence |

|---|---|---|

| Chiral GC | Enantiopurity assessment | |

| X-ray | Stereochemical confirmation | |

| HRMS | Molecular formula verification |

(Advanced) How can alkylation conditions be optimized to improve diastereomeric excess in asymmetric synthesis?

Methodological Answer:

Key parameters for optimization include:

- Temperature : Lower temperatures (−78°C) minimize side reactions .

- Metalation time : Optimal LDA reaction time (30 min) ensures complete deprotonation.

- Solvent polarity : THF enhances reactivity compared to less polar solvents .

- Additives : Use HMPA as a co-solvent to stabilize intermediates (not explicitly tested but suggested for further study).

(Advanced) What strategies enable isolation of minor enantiomers in asymmetric synthesis?

Methodological Answer:

Chiral chromatography : Utilize HPLC with chiral stationary phases (e.g., cellulose-based columns).

Kinetic resolution : Exploit differential reaction rates of enantiomers during derivatization (e.g., enzymatic acetylation) .

Diastereomeric salt formation : Convert enantiomers into diastereomers using chiral acids/bases for crystallization .

(Advanced) How do competing reaction pathways affect the stability of this compound under basic conditions?

Methodological Answer:

The oxetane ring is prone to base-induced ring-opening :

Mechanism : Nucleophilic attack at the carbonyl carbon leads to β-lactam or β-ketoamide formation.

Mitigation : Use mild bases (e.g., NaHCO3) and avoid prolonged exposure to strong bases (e.g., NaOH) .

(Advanced) What computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at C3 vs. C4 positions).

Molecular docking : Simulate interactions with enzymes for biocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。